Quiflapon
Overview
Description
Quiflapon is a chemical compound with the CAS number 136668-42-3 . It is also known by other names such as MK-0591 .
Synthesis Analysis
Quiflapon, also known as MK591, has been found to downregulate c-Myc oncogenic signaling and induce apoptosis in enzalutamide-resistant prostate cancer cells . It is a leukotriene biosynthesis inhibitor .Molecular Structure Analysis
The molecular formula of Quiflapon is C34H35ClN2O3S . The molecular weight is 587.2 g/mol . The IUPAC name is 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid .Chemical Reactions Analysis
Quiflapon is a selective and specific 5-lipoxygenase-activating protein (FLAP) inhibitor . It shows IC50 values of 3.1 and 6.1 nM in intact human and elicited rat PMNLs, respectively .Physical And Chemical Properties Analysis
Quiflapon is a solid substance . It has a solubility of ≥ 50 mg/mL in DMSO .Scientific Research Applications
Neuroprotective Applications
Quinolinic acid (QUIN), a molecule similar to Quiflapon, has been studied for its neurodegenerative effects, particularly in relation to diseases like Huntington's and Alzheimer's. Research by Silva-Islas et al. (2019) found that QUIN treatment in rats increased the activation of the transcription factor Nrf2 in the striatum without increasing reactive oxygen species (ROS) production. Nrf2 is vital for expressing antioxidant genes, and its activation by QUIN suggests a potential neuroprotective application in conditions where oxidative stress plays a role.
Agricultural Applications
Quinclorac, structurally related to Quiflapon, is a selective herbicide used in agriculture. Yasuor et al. (2012) studied quinclorac resistance in Echinochloa phyllopogon, a grass weed, revealing two resistance mechanisms: insensitivity to quinclorac-induced ethylene production and enhanced detoxification abilities. This research contributes to understanding herbicide resistance, crucial for developing effective agricultural strategies.
Antimicrobial Properties
Quinolones, including compounds similar to Quiflapon, have been extensively researched for their antimicrobial properties. For instance, Anderson et al. (1999) explored how quinolones like ciprofloxacin inhibit DNA processes in bacteria, providing insights into their use as antibacterials. Similarly, Chen et al. (2001) synthesized and evaluated quinolone derivatives, finding some with significant activity against drug-resistant bacteria.
Resistance Mechanisms to Quinolones
Understanding resistance to quinolones is crucial in the medical field. Ruiz (2003) discussed mechanisms of bacterial resistance to quinolones, including target alterations and decreased drug accumulation. These insights help in developing new strategies to combat antibiotic resistance.
Effects on Fish Growth
Quillaja saponins, derived from the Quillaja tree and structurally related to Quiflapon, were found to promote growth in fish. Francis et al. (2005) reviewed the literature and recent results showing that Quillaja saponins could increase growth, reduce metabolic rate, and suppress reproduction in tilapia, suggesting potential as a natural growth promoter in aquaculture.
Chemotherapy Induced Hemorrhagic Cystitis
A study by [Dietrich et al. (2015)](https://consensus.app/papers/quinovic-acid-glycosides-purified-fraction-uncaria-dietrich/963d6f2c2f4e5a1b8c0b76cdac65d89f/?utm_source=chatpt) investigated the quinovic acid glycosides purified fraction from Uncaria tomentosa, a compound related to Quiflapon, in its role against hemorrhagic cystitis induced by chemotherapy in mice. The results showed a protective effect against urothelial damage and control of visceral pain, indicating its potential as a complementary therapy in such pathological conditions.
Future Directions
properties
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOONKHCNQFYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159882 | |
Record name | Quiflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quiflapon | |
CAS RN |
136668-42-3 | |
Record name | Quiflapon [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quiflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIFLAPON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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